molecular formula C10H7ClO4S B142125 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate CAS No. 135204-19-2

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate

Cat. No.: B142125
CAS No.: 135204-19-2
M. Wt: 258.68 g/mol
InChI Key: ZYXGPSYADVTJGF-UHFFFAOYSA-N
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Description

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is a chemical compound with the molecular formula C10H7ClO4S. It is known for its role in organic synthesis, particularly in the protection of amino acids. This compound is characterized by its reactivity with water and sensitivity to moisture, making it a valuable reagent in various chemical processes .

Preparation Methods

The synthesis of 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with a suitable alcohol, such as methanol, to yield the final chloroformate product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and nucleophiles such as methanol and ethanol. The major products formed depend on the specific nucleophile and reaction conditions employed.

Scientific Research Applications

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate is widely used in scientific research, particularly in:

Comparison with Similar Compounds

1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its stability, reactivity, and ease of use in various chemical processes.

Properties

IUPAC Name

(1,1-dioxo-1-benzothiophen-2-yl)methyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO4S/c11-10(12)15-6-8-5-7-3-1-2-4-9(7)16(8,13)14/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXGPSYADVTJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404321
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135204-19-2
Record name 1,1-Dioxobenzo[b]thiophen-2-ylmethyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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